molecular formula C21H18N4O3 B6109334 2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6109334
M. Wt: 374.4 g/mol
InChI Key: GRSHXDITRTXOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound with a unique structure that incorporates both pyridyl and tetrahydrofuran moieties

Preparation Methods

The synthesis of 2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl and tetrahydrofuran intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-pyridyl)-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique combination of pyridyl and tetrahydrofuran moieties. Similar compounds include:

    2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are also used in medicinal chemistry and have similar applications but differ in their specific interactions and effects.

Properties

IUPAC Name

8-(oxolan-2-ylmethyl)-2-pyridin-4-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20-16-12-17-19(6-10-25(21(17)27)14-3-7-22-8-4-14)23-18(16)5-9-24(20)13-15-2-1-11-28-15/h3-10,12,15H,1-2,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSHXDITRTXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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